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For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA®) phosphoramidites have emerged as a powerful tool in molecular

biology and drug development, offering unprecedented control over oligonucleotide properties.

This in-depth technical guide explores the core features of LNA® phosphoramidites, providing

researchers with the essential knowledge to leverage this technology for advanced

applications.

The Core of LNA® Technology: Structure and
Conformation
Locked Nucleic Acid is a class of nucleic acid analogues where the ribose sugar is

conformationally "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[1]

[2][3] This structural constraint forces the ribose into a C3'-endo (North) conformation, which is

the ideal geometry for Watson-Crick base pairing.[2] This pre-organization of the sugar moiety

is the foundation of LNA®'s remarkable properties.

Incorporating LNA® monomers into DNA or RNA oligonucleotides significantly enhances their

thermal stability and binding affinity towards complementary DNA and RNA targets.[1][3][4] The

locked structure also imparts a degree of nuclease resistance to the oligonucleotide, a crucial

feature for in vivo applications.[1][5][6]

Caption: Comparison of DNA and LNA® monomer structures.
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Key Features and Advantages for Researchers
The unique structural properties of LNA® translate into a range of practical advantages for

researchers across various disciplines.

Unprecedented Thermal Stability and Binding Affinity
The most significant feature of LNA®-modified oligonucleotides is their dramatically increased

thermal stability (Tm) when hybridized to complementary DNA or RNA strands.[1][3] Each

LNA® monomer incorporated into an oligonucleotide can increase the Tm by 2-8°C.[1] This

enhanced affinity allows for the design of shorter probes and primers while maintaining high

binding specificity.[1][3]

Property DNA/DNA Duplex LNA®/DNA Duplex LNA®/RNA Duplex

Melting Temperature

(Tm) Increase per

LNA® modification

N/A +2 to +8 °C +2 to +8 °C

Binding Affinity (Kd)
Micromolar (µM)

range

Nanomolar (nM) to

Picomolar (pM) range

Nanomolar (nM) to

Picomolar (pM) range

Note: The exact Tm increase and binding affinity depend on the sequence, number, and

position of LNA® modifications.

Enhanced Specificity and Mismatch Discrimination
The rigid conformation of LNA® enhances the specificity of hybridization, enabling superior

discrimination between perfectly matched and mismatched targets.[1] This is particularly

valuable for applications requiring single-nucleotide polymorphism (SNP) detection.[3] The

difference in melting temperature (ΔTm) between a perfect match and a mismatch is

significantly larger with LNA® probes compared to traditional DNA probes.[1]

Probe Type ΔTm (Perfect Match vs. Mismatch)

DNA Probe 1-5 °C

LNA® Probe Up to 11 °C
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Superior Nuclease Resistance
LNA® modifications confer a significant degree of resistance to both endo- and exonucleases,

prolonging the half-life of oligonucleotides in biological fluids and cell culture media.[1][5][6]

This increased stability is critical for the development of antisense therapeutics and other in

vivo applications.[7]

Oligonucleotide Type Nuclease Resistance

Unmodified DNA Low

Phosphorothioate DNA Moderate

LNA®-modified Oligonucleotide High

Fully LNA® Oligonucleotide Very High

Applications in Research and Drug Development
The unique properties of LNA® phosphoramidites have enabled significant advancements in a

wide array of molecular biology techniques and therapeutic strategies.

Antisense Technology
LNA®-based antisense oligonucleotides (ASOs) are potent inhibitors of gene expression.[8][9]

The high binding affinity of LNA® allows for the design of short, potent ASOs that can

effectively recruit RNase H to degrade the target mRNA.[9][10] LNA® "gapmers," which consist

of a central block of DNA flanked by LNA® wings, are a common design for RNase H-

dependent antisense applications.[10]
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Caption: Mechanism of LNA® ASO-mediated gene silencing.

Fluorescence In Situ Hybridization (FISH)
LNA®-modified probes have revolutionized FISH by enabling the use of shorter probes with

higher binding affinity and specificity.[11][12] This leads to faster hybridization times and

improved signal-to-noise ratios, allowing for the sensitive detection of specific DNA and RNA

sequences within cells and tissues.[11][12][13]

PCR and qPCR Applications
The incorporation of LNA® into PCR primers and probes enhances their specificity and allows

for more accurate quantification of target nucleic acids. LNA®-modified primers can be
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designed to have a higher melting temperature, which can improve PCR performance,

especially for GC-rich templates. LNA®-containing probes, such as TaqMan® probes, exhibit

increased specificity and signal intensity in real-time PCR assays.

Experimental Protocols
Synthesis of LNA®-Modified Oligonucleotides
LNA®-containing oligonucleotides are synthesized using standard automated phosphoramidite

chemistry on a solid support.[3][14] The synthesis cycle for incorporating an LNA® monomer is

similar to that of a standard DNA or RNA monomer, with slight modifications to the coupling and

oxidation steps.

General Protocol:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-

bound nucleoside.

Coupling: Activation of the LNA® phosphoramidite with an activator (e.g., tetrazole) and

coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling

time is generally recommended for LNA® phosphoramidites compared to standard DNA

amidites.[3]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants.

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester

linkage using an oxidizing agent (e.g., iodine solution). A longer oxidation time may be

required for LNA®-containing oligonucleotides.[3]

Repeat: The cycle is repeated until the desired sequence is synthesized.

Cleavage and Deprotection: Cleavage of the oligonucleotide from the solid support and

removal of all protecting groups using a suitable deprotection solution (e.g., ammonium

hydroxide).

Purification: Purification of the full-length oligonucleotide using methods such as high-

performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
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Caption: Automated synthesis cycle for LNA® oligonucleotides.

LNA®-FISH Protocol
This is a generalized protocol and may require optimization based on the specific probe,

sample type, and target.

Materials:

LNA®-FISH probe (labeled with a fluorophore)

Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells

Hybridization buffer

Wash buffers (e.g., SSC buffers)

DAPI counterstain

Antifade mounting medium

Procedure:

Sample Preparation: Deparaffinize and rehydrate FFPE tissue sections or fix and

permeabilize cultured cells.

Pre-hybridization: Incubate the samples in hybridization buffer to block non-specific binding

sites.
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Hybridization: Apply the LNA®-FISH probe diluted in hybridization buffer to the samples and

incubate at the optimal hybridization temperature (typically 5-10°C below the probe's Tm) for

1-4 hours.

Washing: Wash the samples with increasingly stringent wash buffers to remove unbound and

non-specifically bound probes.

Counterstaining: Stain the cell nuclei with DAPI.

Mounting and Visualization: Mount the samples with antifade mounting medium and visualize

using a fluorescence microscope.

Conclusion
LNA® phosphoramidites provide researchers with a powerful and versatile tool to enhance the

performance of oligonucleotides in a wide range of applications. Their ability to dramatically

increase thermal stability, specificity, and nuclease resistance has led to significant

advancements in diagnostics, molecular biology research, and the development of novel

nucleic acid-based therapeutics. By understanding the core features and experimental

considerations outlined in this guide, researchers can effectively harness the potential of LNA®

technology to push the boundaries of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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